
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes leucine, ornithine, glutamine, and glycine residues, along with a diaminomethylidene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its proper incorporation into the peptide chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can affect the diaminomethylidene group, leading to changes in the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Shares a similar structure but with valine instead of glutamine.
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine: Contains tryptophan and serine residues, offering different properties and applications.
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminylglycine is unique due to its specific combination of amino acids and the presence of the diaminomethylidene group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
798540-30-4 |
|---|---|
Fórmula molecular |
C19H36N8O6 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H36N8O6/c1-10(2)8-11(20)16(31)26-12(4-3-7-24-19(22)23)18(33)27-13(5-6-14(21)28)17(32)25-9-15(29)30/h10-13H,3-9,20H2,1-2H3,(H2,21,28)(H,25,32)(H,26,31)(H,27,33)(H,29,30)(H4,22,23,24)/t11-,12-,13-/m0/s1 |
Clave InChI |
FLMWQGQWOQCMFD-AVGNSLFASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)
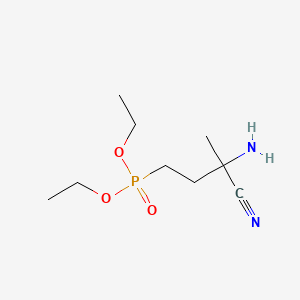
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)
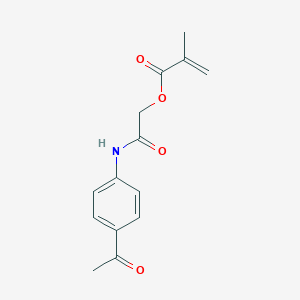
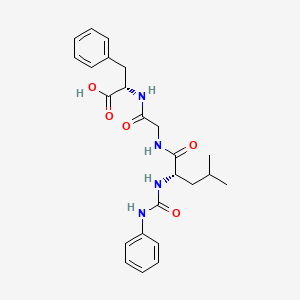
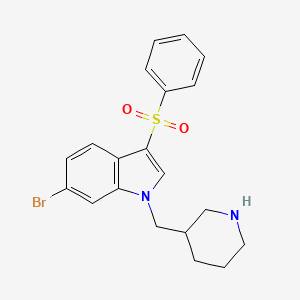

![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)
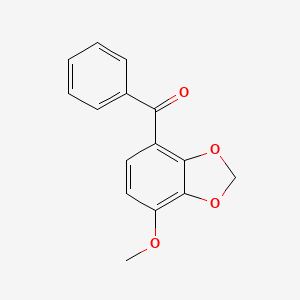
![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
